Panidazole

Vue d'ensemble

Description

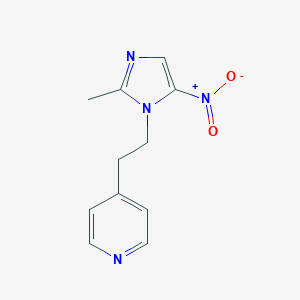

Le Panidazole est un composé chimique appartenant à la classe des nitroimidazoles. Il est connu pour ses propriétés antimicrobiennes, en particulier contre les infections à protozoaires. La formule moléculaire du this compound est C₁₁H₁₂N₄O₂, et sa masse molaire est de 232,24 g/mol . Ce composé a été étudié pour son efficacité dans le traitement des infections causées par des protozoaires tels que Trichomonas vaginalis et Entamoeba histolytica .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Panidazole peut être synthétisé par diverses réactions chimiques impliquant la nitration de dérivés de l'imidazole. Une méthode courante implique la nitration du 2-méthylimidazole suivie de réactions ultérieures pour introduire le groupe nitro à la position souhaitée . Les conditions réactionnelles impliquent généralement l'utilisation d'acides forts et d'agents nitrants à des températures contrôlées pour assurer la formation sélective de la structure nitroimidazole.

Méthodes de production industrielle

Dans les environnements industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final sous une forme hautement pure . L'utilisation d'équipements et de techniques avancés garantit une production efficace et rentable du this compound pour des applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le Panidazole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits d'oxydation, en fonction des conditions réactionnelles.

Réduction : Le groupe nitro du this compound peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le this compound peut subir des réactions de substitution où le groupe nitro est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux, le palladium sur carbone et le borohydrure de sodium sont couramment utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, y compris les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du this compound peut produire des dérivés d'aminoimidazole, tandis que l'oxydation peut produire divers composés nitroimidazoles oxydés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Le this compound est utilisé comme précurseur dans la synthèse d'autres dérivés de nitroimidazole présentant des propriétés antimicrobiennes potentielles.

Biologie : Il est utilisé en recherche pour étudier les mécanismes des infections à protozoaires et le développement de nouveaux agents antimicrobiens.

Mécanisme d'action

Le this compound exerce ses effets en ciblant l'ADN des cellules de protozoaires. Le groupe nitro du this compound est réduit dans la cellule de protozoaires, ce qui conduit à la formation d'intermédiaires réactifs qui endommagent l'ADN et inhibent la synthèse de l'ADN . Cela entraîne la mort des cellules de protozoaires et la résolution de l'infection. Les cibles moléculaires comprennent l'ADN et les enzymes associées impliquées dans la réplication et la réparation de l'ADN.

Applications De Recherche Scientifique

Treatment of Intestinal Amoebiasis

A clinical study involving 18 patients demonstrated the effectiveness of Panidazole in treating intestinal amoebiasis. Patients were administered doses ranging from 1.0 to 2.0 grams per day over six days. The results indicated that higher doses yielded better therapeutic outcomes, although the cure rates (68% for this compound versus 80% for metronidazole) suggested that while effective, this compound was not superior to its counterparts .

Treatment of Vaginal Trichomoniasis

In another clinical trial with 100 patients suffering from vaginal trichomoniasis, this compound was administered at a dose of 1.0 grams daily for either seven or ten days. The observed cure rates were 50% and 60%, respectively, again indicating that while this compound is a viable treatment option, it does not outperform metronidazole or other nitroimidazoles .

Comparative Efficacy

A systematic review comparing various treatments for giardiasis highlighted that single-dose tinidazole was more effective than metronidazole and other alternatives. While this compound was not explicitly included in this review, it is important to note that its efficacy in similar conditions may be inferred from these findings .

Side Effects and Safety Profile

In clinical trials, side effects were reported in a significant percentage of patients: 74% during amoebiasis treatment and 46% during trichomoniasis treatment. However, no severe toxic effects were noted in terms of hematological or biochemical parameters . This safety profile is crucial for clinicians when considering treatment options.

Data Summary Table

| Application | Dosage | Cure Rate (%) | Comparison Drug | Comparison Cure Rate (%) |

|---|---|---|---|---|

| Intestinal Amoebiasis | 1.0 - 2.0 g/day | 68 | Metronidazole | 80 |

| Vaginal Trichomoniasis | 1.0 g/day (7/10 days) | 50 / 60 | Metronidazole | Not specified |

Case Study: Intestinal Amoebiasis

In a controlled trial, patients treated with this compound showed significant improvement in symptoms and a reduction in parasite load compared to baseline measurements. However, the study also emphasized the need for further research to establish long-term efficacy and safety profiles.

Case Study: Vaginal Trichomoniasis

A cohort study involving women treated with this compound revealed a notable decrease in symptoms associated with trichomoniasis. Despite the lower cure rate compared to metronidazole, patient tolerance was generally good, with manageable side effects.

Mécanisme D'action

Panidazole exerts its effects by targeting the DNA of protozoal cells. The nitro group in this compound is reduced within the protozoal cell, leading to the formation of reactive intermediates that cause DNA damage and inhibit DNA synthesis . This results in the death of the protozoal cells and the resolution of the infection. The molecular targets include the DNA and associated enzymes involved in DNA replication and repair.

Comparaison Avec Des Composés Similaires

Le Panidazole fait partie de la famille des nitroimidazoles, qui comprend d'autres composés tels que :

- Métronidazole

- Tinidazole

- Ornidazole

- Secnidazole

- Dimétridazole

- Carnidazole

Unicité

Comparé aux autres nitroimidazoles, le this compound a montré une plus grande puissance contre certaines infections à protozoaires . Sa structure chimique unique permet une interaction plus efficace avec l'ADN des cellules de protozoaires, conduisant à une activité antimicrobienne accrue. De plus, le this compound s'est avéré avoir un profil de sécurité favorable, ce qui en fait un choix privilégié dans certains contextes cliniques .

Activité Biologique

Panidazole is a nitroimidazole derivative primarily used for treating protozoal infections, particularly intestinal amoebiasis and vaginal trichomoniasis. This article explores the compound's biological activity, including its efficacy, mechanisms of action, side effects, and comparative studies with other treatments.

This compound operates through the generation of free radicals upon reduction of its nitro group, which leads to damage to DNA and other cellular components in susceptible organisms. This mechanism is similar to that of other nitroimidazoles, such as metronidazole, which are well-documented for their antiprotozoal and antibacterial activities.

Intestinal Amoebiasis

A clinical study involving 18 patients treated with this compound at doses ranging from 1.0 to 2.0 grams per day for six days demonstrated that higher doses yielded better therapeutic results. The cure rates were compared with metronidazole in a larger trial involving 100 patients:

| Drug | Dose (g/day) | Cure Rate (%) |

|---|---|---|

| This compound | 2.0 | 68 |

| Metronidazole | 2.0 | 80 |

Despite showing effectiveness, this compound's results were not superior to those obtained with metronidazole, which remains the standard treatment for amoebiasis .

Vaginal Trichomoniasis

In another study involving 100 cases of vaginal trichomoniasis, this compound was administered at a dose of 1.0 g per day for either seven or ten days. The observed cure rates were:

| Duration of Treatment | Cure Rate (%) |

|---|---|

| 7 days | 50 |

| 10 days | 60 |

These results indicate moderate efficacy but again highlight that this compound does not outperform metronidazole or other nitroimidazoles .

Side Effects

Side effects associated with this compound treatment were reported in a significant percentage of patients:

- Intestinal Amoebiasis : Side effects occurred in 74% of patients.

- Vaginal Trichomoniasis : Side effects occurred in 46% of patients.

No severe toxic effects were noted in hematological, biochemical, or renal function tests during these studies .

Comparative Analysis with Other Nitroimidazoles

Research on nitroimidazoles has highlighted their potential mutagenic and genotoxic properties. A study evaluated the biological activities of various nitroimidazoles, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that while this compound exhibited some antitrypanosomal activity, it did not meet the structural requirements necessary for high efficacy against this pathogen .

Case Studies and Research Findings

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with refractory intestinal amoebiasis was treated with a combination therapy including this compound, resulting in symptom resolution but highlighting the need for further investigation into optimal dosing strategies.

- Case Study 2 : In a cohort study assessing the efficacy of various treatments for trichomoniasis, this compound was noted for its moderate success but was often overshadowed by metronidazole's superior performance.

These findings underscore the importance of ongoing research into alternative treatments and combinations that may enhance efficacy while minimizing side effects .

Propriétés

IUPAC Name |

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYPMCPJIWUCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160209 | |

| Record name | Panidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13752-33-5 | |

| Record name | Panidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.